molecular formula C20H14O2 B073656 [1,1'-Binaphthalene]-4,4'-diol CAS No. 1446-34-0

[1,1'-Binaphthalene]-4,4'-diol

Katalognummer: B073656
CAS-Nummer: 1446-34-0
Molekulargewicht: 286.3 g/mol
InChI-Schlüssel: VSFRAZDVMIDFOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1,1'-Binaphthalene]-4,4'-diol is an organic compound that belongs to the class of naphthols It is characterized by the presence of two hydroxyl groups attached to naphthalene rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [1,1'-Binaphthalene]-4,4'-diol typically involves the reaction of naphthalene derivatives under specific conditions. One common method is the Friedel-Crafts alkylation of naphthalene with a hydroxyl-substituted naphthalene derivative. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

[1,1'-Binaphthalene]-4,4'-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of dihydronaphthalenes.

    Substitution: Formation of halogenated or nitrated naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

[1,1'-Binaphthalene]-4,4'-diol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of [1,1'-Binaphthalene]-4,4'-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound may interact with cellular pathways, modulating biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Naphthol: A simpler naphthol derivative with one hydroxyl group.

    2-Naphthol: Another naphthol derivative with the hydroxyl group at a different position.

    4-Hydroxy-1-naphthaldehyde: A compound with a hydroxyl and an aldehyde group on the naphthalene ring.

Uniqueness

[1,1'-Binaphthalene]-4,4'-diol is unique due to the presence of two hydroxyl groups on different naphthalene rings, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

1446-34-0

Molekularformel

C20H14O2

Molekulargewicht

286.3 g/mol

IUPAC-Name

4-(4-hydroxynaphthalen-1-yl)naphthalen-1-ol

InChI

InChI=1S/C20H14O2/c21-19-11-9-15(13-5-1-3-7-17(13)19)16-10-12-20(22)18-8-4-2-6-14(16)18/h1-12,21-22H

InChI-Schlüssel

VSFRAZDVMIDFOM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=C2O)C3=CC=C(C4=CC=CC=C43)O

Kanonische SMILES

C1=CC=C2C(=C1)C(=CC=C2O)C3=CC=C(C4=CC=CC=C43)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.